2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a nitrogen-containing heterocyclic compound. It is part of the isoindolinone family, which is known for its significant role in organic synthesis and medicinal chemistry. These compounds are often used as key structural scaffolds in pharmaceuticals and natural products due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves a copper-catalyzed multicomponent cascade cyclization. This method uses readily available substrates such as 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts. The reaction conditions are typically mild, and the process offers good functional group compatibility, resulting in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the copper-catalyzed multicomponent cascade cyclization, suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindolinone core.
Substitution: Substitution reactions, particularly involving the nitrogen atom, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones and carboxylic acids, while reduction can produce alcohols and amines.
Scientific Research Applications
2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxopropyl)-2-arylisoindolinone: This compound shares a similar core structure but has different substituents, leading to varied biological activities.
1-(2-Oxopropyl)theobromine: This derivative of theobromine has been studied for its antibacterial and antifungal activities.
Uniqueness
2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(2-oxopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(13)6-12-10(14)8-4-2-3-5-9(8)11(12)15/h2-3,8-9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDQHJYKHGYZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2CC=CCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60788155 |
Source
|
Record name | 2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60788155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54399-02-9 |
Source
|
Record name | 2-(2-Oxopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60788155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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